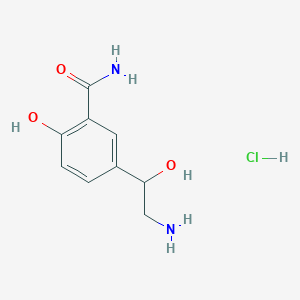

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride” is a chemical compound with the IUPAC name (S)-5-(2-amino-1-hydroxyethyl)furan-2,3,4-triol hydrochloride . The compound is in powder form .

Molecular Structure Analysis

The molecular formula of the compound is C9H12N2O3 . The InChI code is 1S/C6H9NO5.ClH/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,8-11H,1,7H2;1H/t2-;/m0./s1 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.6 . It is a powder and is stored at a temperature of 4°C .

Applications De Recherche Scientifique

Impurity Standards

The compound is used as an impurity standard in pharmaceutical research . Impurity standards are substances that are used for comparison in tests to determine the purity of other substances.

Electrochemical Glucose Sensors

This compound has been mentioned in the context of electrochemical glucose sensors . These sensors are used in diabetes management to monitor blood glucose levels. The compound could potentially be used as a mediator in these sensors .

Diabetes Management

As mentioned above, the compound’s potential use in glucose sensors ties it to diabetes management . Accurate and timely glucose monitoring is crucial for people with diabetes, and advancements in sensor technology can significantly improve their quality of life.

Mécanisme D'action

Target of Action

The compound, 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, has been found to have potential antimalarial activity . It is predicted to interact with Plasmodium falciparum 1-cysperoxidredoxin (PfPrx1) , a protein that plays a crucial role in the survival of the malaria parasite.

Mode of Action

It is suggested that the compound binds to thePfPrx1 protein, potentially inhibiting its function . This inhibition could disrupt the parasite’s ability to neutralize oxidative stress, leading to its death.

Biochemical Pathways

Given its predicted interaction withPfPrx1 , it is likely that it affects the parasite’s oxidative stress response pathway . This could lead to an accumulation of reactive oxygen species within the parasite, causing damage to its cellular components and ultimately leading to its death.

Pharmacokinetics

It is known that the compound has good adme properties , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the PfPrx1 protein, leading to an increase in oxidative stress within the malaria parasite . This can cause damage to the parasite’s cellular components, impairing its ability to survive and reproduce.

Propriétés

IUPAC Name |

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14;/h1-3,8,12-13H,4,10H2,(H2,11,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLDETSVEUQULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)C(=O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride | |

CAS RN |

32780-65-7 |

Source

|

| Record name | Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)